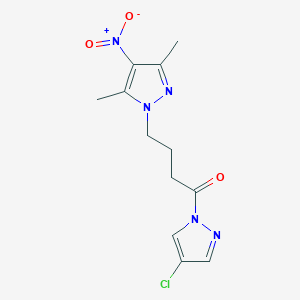![molecular formula C18H22N6OS B6097053 1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-[2-(thiophen-2-yl)ethyl]piperidine-3-carboxamide](/img/structure/B6097053.png)
1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-[2-(thiophen-2-yl)ethyl]piperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-[2-(thiophen-2-yl)ethyl]piperidine-3-carboxamide is a complex organic compound that belongs to the class of triazolopyridazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a triazolopyridazine core, a thiophene ring, and a piperidine carboxamide moiety, which contribute to its unique chemical properties and biological activities.
Métodos De Preparación
The synthesis of 1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-[2-(thiophen-2-yl)ethyl]piperidine-3-carboxamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the triazolopyridazine core through cyclization reactions, followed by the introduction of the thiophene and piperidine carboxamide groups. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining the quality and consistency of the compound.
Análisis De Reacciones Químicas
1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-[2-(thiophen-2-yl)ethyl]piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the triazolopyridazine core or the thiophene ring are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an inhibitor of specific enzymes and receptors, making it a candidate for drug development and biochemical research.
Medicine: The compound’s biological activities, such as anti-tumor and anti-inflammatory properties, have been explored for therapeutic applications.
Industry: It may be used in the development of new materials and chemical processes due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-[2-(thiophen-2-yl)ethyl]piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and modulating various biochemical pathways. For example, it may act as an inhibitor of c-Met kinase, a receptor tyrosine kinase involved in cell growth and differentiation. By inhibiting c-Met kinase, the compound can interfere with signaling pathways that promote tumor growth and metastasis.
Comparación Con Compuestos Similares
1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-[2-(thiophen-2-yl)ethyl]piperidine-3-carboxamide can be compared with other triazolopyridazine derivatives, such as:
6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-ol: This compound has a similar triazolopyridazine core but differs in the substituents attached to the core.
[1,2,4]triazolo[4,3-a]pyrazine derivatives: These compounds share the triazole ring but have different heterocyclic systems and biological activities.
[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives: These compounds have a similar triazole ring but differ in the attached thiadiazole moiety.
The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities, which make it a valuable compound for scientific research and potential therapeutic applications.
Propiedades
IUPAC Name |
1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2-thiophen-2-ylethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6OS/c1-13-20-21-16-6-7-17(22-24(13)16)23-10-2-4-14(12-23)18(25)19-9-8-15-5-3-11-26-15/h3,5-7,11,14H,2,4,8-10,12H2,1H3,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMRCUBOYJHOARY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCCC(C3)C(=O)NCCC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-(cyclohexylmethyl)-2-(2,2-dimethylpropanoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6096974.png)

![(3S,4S)-1-[(E)-3-phenylprop-2-enyl]-4-(4-pyridin-2-ylpiperazin-1-yl)pyrrolidin-3-ol](/img/structure/B6096983.png)
![methyl 2-[(4-chloro-2-nitrobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B6096993.png)
![ETHYL (5Z)-5-[(1H-INDOL-3-YL)METHYLIDENE]-4-OXO-2-(PHENYLAMINO)-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE](/img/structure/B6097000.png)
![N-(3-bromophenyl)-2-({5-[2-(1H-indol-3-ylmethylene)hydrazino]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B6097004.png)
![[1-[5-(Dimethylamino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-yl]piperidin-3-yl]-morpholin-4-ylmethanone](/img/structure/B6097013.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(4-methoxyphenyl)acetyl]-3-piperidinamine](/img/structure/B6097029.png)
![(2E)-3-{2-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}prop-2-enoic acid](/img/structure/B6097035.png)


![({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methyl[(1-phenyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B6097052.png)
![2-(furan-2-yl)-N-[2-(4-methoxyphenyl)ethyl]quinoline-4-carboxamide](/img/structure/B6097072.png)

